2-chloro-4-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-14-9-11(18)4-5-13(14)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJFHPGVNIRBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
2-Chloro-4-fluorobenzoic acid is activated to its acyl chloride using oxalyl chloride or thionyl chloride . For example, in analogous procedures (e.g., preparation of 6-bromopicolinamide in), oxalyl chloride and catalytic DMF in dichloromethane (DCM) at 0°C yield the acyl chloride quantitatively.
Representative Protocol :
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Reactants : 2-Chloro-4-fluorobenzoic acid (1 eq), oxalyl chloride (2.5 eq), DMF (2 drops).
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Conditions : DCM, 0°C → room temperature, 2 hours.
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Workup : Concentration under vacuum to isolate the acyl chloride as a pale-yellow oil.
Synthesis of 1-(Pyridin-2-yl)Pyrrolidin-3-Amine
Pyrrolidine Functionalization
The pyrrolidine ring is functionalized via N-alkylation or Buchwald-Hartwig coupling to introduce the pyridin-2-yl group.
N-Alkylation Approach
Pyrrolidin-3-amine reacts with 2-bromopyridine under basic conditions. For instance, in, analogous substitutions (e.g., morpholine with 2-chloro-5-(trifluoromethyl)pyridin-4-amine) use Na2CO3 in DMSO at 90°C for 12 hours.
Optimized Protocol :
Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is viable for introducing aryl groups. As demonstrated in, pyridinylboronic acids couple with halogenated heterocycles using Pd(PPh3)2Cl2 and Na2CO3 in dioxane/water.
Case Study :
-
Reactants : 3-Aminopyrrolidine (1 eq), 2-pyridinylboronic acid (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq).
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Conditions : Dioxane/water (3:1), 60°C, 16 hours.
Amide Bond Formation
Schotten-Baumann Reaction
The acyl chloride reacts with the amine in a biphasic system (e.g., DCM/water) with a base like DIEA or NaHCO3. This method, used in for analogous benzamides, avoids racemization and ensures high yields.
Procedure :
Coupling Reagents
HATU or EDCI mediate coupling in non-aqueous conditions. For example, reports HATU-mediated amidation of 2-bromothiazole-4-carboxylic acid with 1-cyclobutyl-1H-pyrazol-4-amine in DCM.
Optimized Conditions :
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Reactants : Carboxylic acid (1 eq), amine (1.1 eq), HATU (1 eq), DIEA (3 eq).
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Solvent : DCM, room temperature, 2 hours.
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
- 2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide (): Structural Difference: Replaces the pyrrolidine-pyridine group with a 2-chloro-3-pyridyl amine. The dual chlorine substituents (benzamide and pyridine) may increase lipophilicity compared to the fluorinated target compound. Molecular Formula: C₁₂H₈Cl₂FN₂O (vs. C₁₆H₁₄ClFN₃O for the target compound).
N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide () :
- Structural Difference : Features a trifluoromethyl group on the pyridine ring and a 3-benzamide linkage.
- Impact : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve binding to hydrophobic pockets.
- Physical Properties : Higher molar mass (411.2 g/mol) and boiling point (455.2°C) compared to the target compound, suggesting differences in solubility and handling .
Heterocyclic Modifications in the Amine Moiety
- (S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide (): Structural Difference: Incorporates an imidazo[1,5-a]pyrazine ring and a but-2-ynoyl-substituted pyrrolidine. Functional Role: Explicitly noted as a BTK inhibitor, highlighting the importance of the pyrrolidine-heterocycle fusion in kinase targeting. The methoxy group may modulate solubility .
- N-(2-Chloro-4-methylpyridin-3-yl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzamide (): Structural Difference: Replaces the pyrrolidine with a triazolo-oxazin ring.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Fluorine vs.
- Kinase Inhibition Potential: Structural similarities to BTK inhibitors () suggest the target compound may interact with kinase ATP-binding pockets, warranting further enzymatic assays .
Biological Activity
2-Chloro-4-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H14ClF2N3O
- Molecular Weight : 387.8 g/mol
- CAS Number : 1797860-17-3
Research indicates that this compound exhibits its biological effects primarily through modulation of specific molecular targets. It is hypothesized to interact with various receptors and enzymes involved in cellular signaling pathways.
Target Interactions
- Kinase Inhibition : Similar benzamide derivatives have shown efficacy as RET kinase inhibitors, which are crucial in cancer therapy. For example, compounds with structural similarities demonstrated moderate to high potency in inhibiting RET kinase activity, suggesting a potential role for our compound in oncology .
- Neuronal Activity : Some studies have indicated that related compounds act as Kv7 channel activators, which are important for neuronal excitability and could be relevant for treating neurological disorders .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have explored the biological effects of similar benzamide derivatives, providing insights into the potential applications of this compound.
- Cancer Cell Lines : A study evaluated the cytotoxic effects of benzamide derivatives against various cancer cell lines, including MCF-7 and U937. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting that similar activities may be expected from our compound .
- Neuroprotection : Another investigation into related compounds revealed their ability to protect neurons from excitotoxicity by modulating ion channel activity, which may also apply to this compound .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-chloro-4-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the benzoyl chloride and the pyrrolidine-pyridine intermediate. Monitor temperature (0–5°C for exothermic reactions) and solvent choice (e.g., DCM or THF) to minimize side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) or preparative HPLC (C18 column, acetonitrile/water mobile phase) improves purity (>95%) .
- Intermediate Validation : Confirm intermediates (e.g., 1-(pyridin-2-yl)pyrrolidin-3-amine) via H/C NMR and LC-MS before proceeding .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- Methodological Answer : A multi-technique approach is critical:
- Spectroscopy : H/C NMR (e.g., pyridine protons at δ 8.3–8.5 ppm; pyrrolidine CH at δ 2.5–3.0 ppm) and FT-IR (amide C=O stretch at ~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (expected m/z: 333.1 for CHClFNO) .
- Chromatography : HPLC-DAD (λ = 254 nm) with retention time matching reference standards .
Q. How can researchers address solubility and stability challenges during in vitro assays?
- Methodological Answer :
- Solubility : Test DMSO stock solutions (10 mM) diluted in PBS or cell culture media. If precipitation occurs, use co-solvents (e.g., cyclodextrins) or adjust pH .
- Stability : Conduct LC-MS stability studies under assay conditions (e.g., 37°C, 24 hours). Degradation products >10% necessitate formulation optimization (e.g., lyophilization) .
Advanced Research Questions
Q. What pharmacological targets are plausible for this compound based on structural analogs, and how can binding affinity be validated?
- Methodological Answer :
- Target Hypotheses : Pyridine-pyrrolidine benzamides often target kinases (e.g., JAK2) or GPCRs. Compare with analogs like 2-chloro-N-[4-chloro-3-(pyridin-2-yl)phenyl]-4-(methanesulfonyl)benzamide (antineoplastic activity via kinase inhibition) .
- Validation :
- SPR/BLI : Measure real-time binding kinetics (K, k/k) to recombinant proteins .
- Cellular Assays : Dose-dependent inhibition of phosphorylation (e.g., STAT3 for JAK2 targets) via Western blot .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer : Systematic modifications and testing:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Fluorine at C4 | ↑ Metabolic stability | |
| Chlorine at C2 | ↑ Target selectivity | |
| Pyridine ring | ↓ Cytotoxicity (vs. quinoline) |
- Synthetic Focus : Replace pyrrolidine with piperidine (rigidity) or introduce sulfonyl groups (polarity) .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays (e.g., in vitro vs. cell-based)?
- Methodological Answer :
- Assay Reconcilation :
- In Vitro vs. Cellular : Test permeability (Caco-2 assay) and efflux (P-gp inhibition). Poor cellular uptake may explain discordance .
- Metabolite Interference : Use LC-MS to identify active metabolites in cell lysates .
- Statistical Analysis : Apply Bland-Altman plots to assess systematic bias between assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
